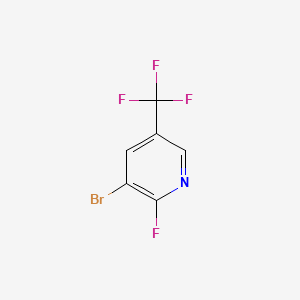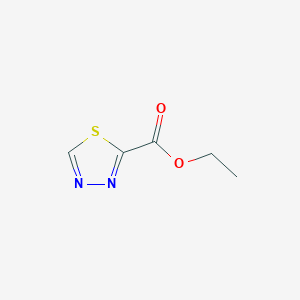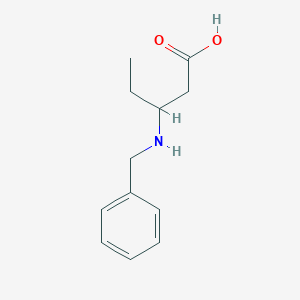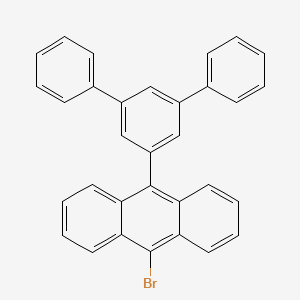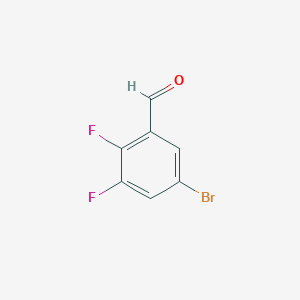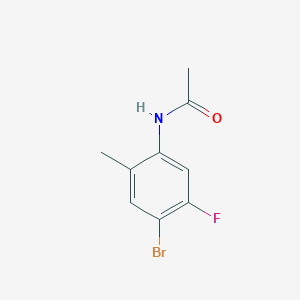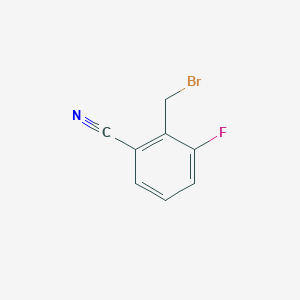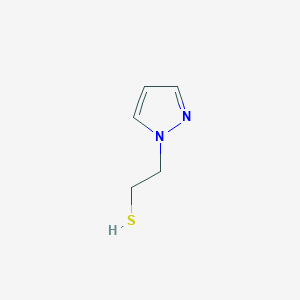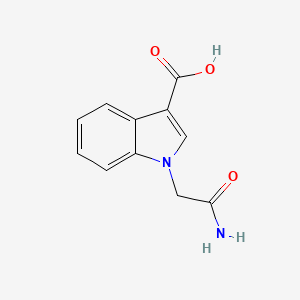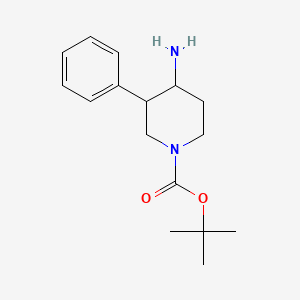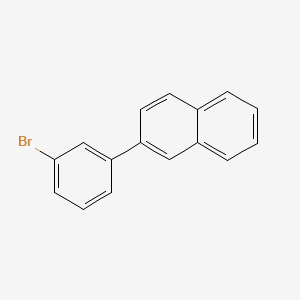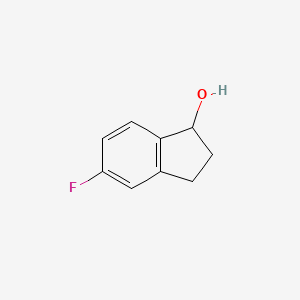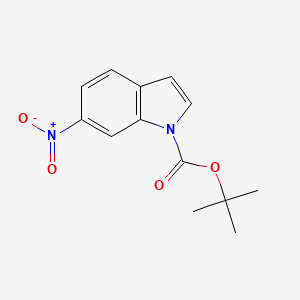
tert-Butyl 6-nitro-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-Butyl 6-nitro-1H-indole-1-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole compounds are known for their significance in pharmaceutical chemistry due to their presence in a variety of biologically active molecules. The tert-butyl group attached to the indole framework provides steric bulk, which can influence the reactivity and physical properties of the molecule.
Synthesis Analysis
The synthesis of tert-butyl indole derivatives can be achieved through various synthetic routes. For instance, the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was performed using a three-step substitution reaction, which is a common method for introducing different substituents onto the indole ring . Similarly, the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate from 5-bromoindole as a raw material indicates the versatility of indole derivatives to undergo functionalization at various positions on the ring .
Molecular Structure Analysis
The molecular structure of tert-butyl indole derivatives is often confirmed using spectroscopic methods such as NMR, IR, MS, and X-ray diffraction. For example, the crystal structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined by X-ray diffraction and compared with the molecular crystal structure determined by density functional theory (DFT) . The DFT study provides insights into the frontier molecular orbitals and molecular electrostatic potential energy, which are crucial for understanding the chemical properties of the compound.
Chemical Reactions Analysis
Tert-butyl indole derivatives can participate in various chemical reactions. The tert-butyl nitrite (TBN) has been reported as a multitask reagent for the synthesis of different compounds from amides, including the synthesis of N-nitrosoamide from N-alkyl amides . This showcases the reactivity of the tert-butyl group in facilitating nitrosation reactions. Additionally, the electrophilic substitution reactions, such as nitration and halogenation, are common for indole derivatives, as seen in the synthesis of 3-tert-butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl indole derivatives are influenced by the substituents on the indole ring. For example, the tert-butyl bound carboxylate group in tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate forms a dihedral angle with the indole ring system, which affects the molecule's overall conformation and may influence its reactivity . The thermal, X-ray, and DFT analyses of tert-butyl indole derivatives provide detailed information about their stability, molecular packing, and intramolecular interactions, which are important for understanding their behavior in different environments .
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 6-nitroindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-7-6-9-4-5-10(15(17)18)8-11(9)14/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRWVUYQAKQBPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623734 |
Source


|
| Record name | tert-Butyl 6-nitro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-nitro-1H-indole-1-carboxylate | |
CAS RN |
219552-64-4 |
Source


|
| Record name | tert-Butyl 6-nitro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

